Free N-Terminus Enables Aminopeptidase Substrate Activity Where N-Protected Esters Are Completely Inactive
H-Leu-onp HCl is hydrolyzed by aminopeptidases requiring a free α-amino group, including leucine aminopeptidase (EC 3.4.11.1) and Streptomyces griseus aminopeptidase (EC 3.4.11.24), with the reaction producing 4-nitrophenol quantifiable at 400 nm . In contrast, the N-protected analog Z-L-leucine 4-nitrophenyl ester (Z-Leu-ONp, CAS 1738-87-0) is not a substrate for these aminopeptidases because the N-terminal blocking group sterically prevents access to the enzyme active site . This binary functional difference is absolute—there is no detectable turnover of the N-protected ester by aminopeptidases that process the free amine substrate.
| Evidence Dimension | Substrate eligibility for aminopeptidase hydrolysis |
|---|---|
| Target Compound Data | Active: 4-nitrophenyl-L-leucine + H2O → 4-nitrophenol + L-leucine (Streptomyces griseus aminopeptidase, EC 3.4.11.24) |
| Comparator Or Baseline | Z-Leu-ONp (N-carbobenzoxy-L-leucine p-nitrophenyl ester): Not a substrate for this enzyme class due to N-terminal blocking group |
| Quantified Difference | Binary: target compound is a substrate; comparator is not |
| Conditions | Aminopeptidase assay; BRENDA curated enzyme database entries for EC 3.4.11.1 and EC 3.4.11.24 |
Why This Matters
For researchers developing aminopeptidase activity assays, H-Leu-onp HCl is functionally irreplaceable by N-protected esters, directly dictating procurement choice.
- [1] BRENDA Enzyme Database. Ligand: 4-nitrophenyl-L-leucine (BRENDA Ligand ID 130211). Substrate in EC 3.4.11.24 (Streptomyces griseus aminopeptidase). View Source
- [2] BRENDA Enzyme Database. EC 3.4.11.1 (leucine aminopeptidase) substrate specificity documentation—requires free N-terminal L-leucine residue. View Source
